![molecular formula C8H9N3S B13895973 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with sulfur-containing reagents to form the thieno ring, followed by further cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, studies have shown that the compound can interact with the GABA A receptor, leading to its inhibitory effects . The binding occurs at specific sites on the receptor, which modulates its activity and results in the observed neurotropic effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another compound with a similar fused ring system but with different substitution patterns.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: A closely related compound with additional nitrogen atoms in the ring system.
Uniqueness: 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the GABA A receptor and its potential neurotropic activity set it apart from other similar compounds .
Properties
Molecular Formula |
C8H9N3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
2,5-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H9N3S/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3,(H2,9,10,11) |
InChI Key |
IXCGWMMDURTFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=NC(=C12)N)C |
Origin of Product |
United States |
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